Neostenine

Vue d'ensemble

Description

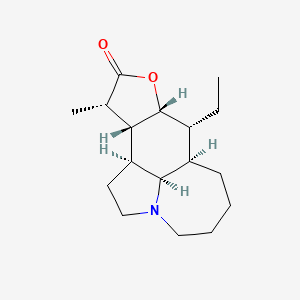

Neostenine is an organic compound with the chemical formula C17H27NO2. It appears as a pale yellow to brown crystal, soluble in ethanol and chloroform, but practically insoluble in water . This compound is widely used in biological and medical research due to its diverse biological activities, including antibacterial, antiviral, antitumor, and antioxidant properties .

Applications De Recherche Scientifique

Neostenine has a wide range of applications in scientific research. It is used in the study of its antitussive activity, showing significant effects in reducing cough . It also exhibits insecticidal, anthelmintic, and various neurochemical effects . In addition, this compound is used in the synthesis of complex natural products and pharmaceuticals due to its unique structural properties .

Orientations Futures

The synthesis and study of Neostenine and its derivatives present interesting opportunities for future research. Given its various biological activities, this compound could be a potential candidate for drug development and testing . Further studies are needed to elucidate its specific mechanisms of action and potential therapeutic applications.

Méthodes De Préparation

The synthesis of Neostenine involves several steps. One notable method is the total synthesis by Jeffrey Aubé’s group, which includes a tandem Diels-Alder/Schmidt reaction . The key disconnection involves a tandem Diels-Alder (DA) / Schmidt reaction, where the dienophile is made using a Horner-Wadsworth-Emmons olefination from two simple precursors. Addition of a Lewis acid then leads to the formation of two new rings and four stereocenters . Another method involves an organocopper-mediated bislactone C2-desymmetrization for the stereoselective construction of the cyclohexane-lactone C,D-rings .

Analyse Des Réactions Chimiques

Neostenine undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of its tricyclic core involves a [5 + 2] maleimide photocycloaddition . Common reagents used in these reactions include Lewis acids like tin tetrachloride and BF3.OEt2 . The major products formed from these reactions are diastereoisomers, which can be controlled by altering the stereochemical outcome of the DA/Schmidt reaction event .

Mécanisme D'action

The mechanism of action of Neostenine involves its interaction with molecular targets and pathways. It is known to inhibit acetylcholinesterase, which is responsible for the degradation of acetylcholine . By inhibiting this enzyme, this compound increases the availability of acetylcholine in the synapse, enhancing muscular contraction and improving muscle tone .

Comparaison Avec Des Composés Similaires

Neostenine belongs to the Stemona alkaloid family, which includes compounds like stenine, tuberostemonine, and neotuberostemonine . These compounds share a similar core skeleton but differ in their biological activities and structural complexity. For example, stenine and neotuberostemonine have shown effective in vivo activity against citric acid-induced cough in guinea pig models . This compound is unique due to its specific stereochemical properties and its significant antitussive activity .

Propriétés

IUPAC Name |

(1S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13-,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIHYOJMCBKEER-FGBMJVKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](CC3)[C@H]4[C@@H]1OC(=O)[C@H]4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity reported for Neostenine?

A1: this compound has shown significant antitussive activity in preclinical studies using guinea pig models. [] Specifically, it demonstrated efficacy in reducing cough frequency induced by citric acid aerosol stimulation. []

Q2: How does the structure of this compound relate to its antitussive activity?

A2: Research suggests that the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus within the this compound structure is crucial for its antitussive activity. [] Furthermore, the all-cis configuration at the three ring junctions appears to be the optimal configuration for this specific activity. []

Q3: Have any studies investigated the absorption of this compound?

A3: Yes, research using a Caco-2 monolayer model, which mimics the intestinal lining, indicates this compound exhibits high absorptive permeability. [] This suggests it is likely well-absorbed following oral administration. []

Q4: Does this compound interact with any transporter proteins?

A4: Studies suggest this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter found in the intestine. [] This interaction could potentially influence its absorption and distribution within the body. []

Q5: Are there any other reported biological activities for this compound?

A5: Beyond its antitussive effects, this compound has shown potential in other areas. It has demonstrated inhibitory activity against lipopolysaccharide-induced nitric oxide production in murine BV2 microglial cells, suggesting possible anti-inflammatory properties. [] Additionally, research into synthetic Stemona alkaloid analogues, inspired by natural products like this compound, has revealed a class of potent sigma ligands. [] These findings highlight the potential of this compound and its analogues as valuable tools for exploring various biological pathways.

Q6: What synthetic strategies have been explored to produce this compound?

A6: Several total syntheses of this compound have been achieved, showcasing the evolution of synthetic organic chemistry. One approach utilized a chirality transfer strategy with acyclic polyol intermediates, culminating in the first enantioselective total synthesis. [] Another elegant approach employed a protecting group-free synthesis featuring a [5+2] maleimide photocycloaddition to assemble the fused pyrrolo[1,2-a]azepine core, highlighting a concise and efficient route. []

Q7: Are there any known sources of this compound besides laboratory synthesis?

A7: Yes, this compound is a naturally occurring alkaloid found in the roots of Stemona tuberosa, a plant used in traditional Chinese medicine. [, ]

Q8: Have any computational studies been conducted on this compound or its analogues?

A8: While the provided abstracts don't explicitly detail computational studies on this compound itself, research on Stemona alkaloid analogues involved screening over 100 analogues for activity against G protein-coupled receptors. [] This suggests computational methods might have been employed for initial screening or to guide analogue design.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.